Methyl 3-(hexadecyloxy)benzoate
Description
Methyl 3-(hexadecyloxy)benzoate is a benzoic acid derivative with a hexadecyloxy (C₁₆H₃₃O-) substituent at the meta position of the aromatic ring. This compound is characterized by its long alkyl chain, which confers significant hydrophobicity and lipid-membrane affinity. Its synthesis typically involves esterification and alkylation reactions, yielding a molecule with applications in drug delivery systems, membrane interaction studies, and materials science . The extended alkyl chain enhances lipophilicity, making it suitable for solubilizing hydrophobic drugs or embedding into lipid bilayers for structural studies.
Properties
CAS No. |
62443-21-4 |
|---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
methyl 3-hexadecoxybenzoate |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-23-19-17-18-22(21-23)24(25)26-2/h17-19,21H,3-16,20H2,1-2H3 |
InChI Key |
DGSUCERRDKPGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(hexadecyloxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: The process may include additional purification steps such as distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxybenzoic acid and hexadecanol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Hydrolysis: 3-hydroxybenzoic acid and hexadecanol.
Reduction: 3-(hexadecyloxy)benzyl alcohol.
Substitution: Methyl 3-(hexadecyloxy)-4-nitrobenzoate (nitration), methyl 3-(hexadecyloxy)-4-chlorobenzoate (chlorination)
Scientific Research Applications
Methyl 3-(hexadecyloxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(hexadecyloxy)benzoate is not well-documented. its effects are likely related to its ability to interact with lipid membranes due to its long alkyl chain. This interaction can disrupt membrane integrity and affect cellular processes .
Comparison with Similar Compounds
Alkyl Chain Length Variations
- Methyl 3-(decyloxy)benzoate (C₁₀H₂₁O-):
Shorter decyl chain reduces hydrophobicity (lower logP) compared to the hexadecyl variant, limiting its utility in lipid-rich environments. However, it exhibits better solubility in polar solvents . - Methyl 3-(dodecyloxy)benzoate (C₁₂H₂₅O-):
Intermediate hydrophobicity between decyl and hexadecyl derivatives. Suitable for membrane studies requiring moderate lipid interaction . - This compound (C₁₆H₃₃O-): The extended hexadecyl chain maximizes hydrophobicity, enhancing compatibility with non-polar matrices (e.g., lipid bilayers) and sustained-release drug formulations .
Substitution Position and Multi-Substituted Derivatives
- Methyl 4-(dodecyloxy)benzoate: Para-substitution alters molecular packing, reducing steric hindrance and improving crystallinity. This structural difference impacts applications in liquid crystal technology .
- Methyl 3,4,5-tris(dodecyloxy)benzoate: Three dodecyloxy groups drastically increase solubility in non-polar solvents (e.g., hexane) compared to mono-substituted derivatives. This property is advantageous for formulating hydrophobic drug carriers .
Data Table: Comparative Properties of Selected Benzoate Derivatives
| Compound Name | Alkyl Chain Length | Substitution Position | Number of Chains | Hydrophobicity (logP)* | Key Applications |
|---|---|---|---|---|---|
| This compound | C16 | meta | 1 | 8.9 | Drug delivery, lipid membranes |
| Methyl 3-(dodecyloxy)benzoate | C12 | meta | 1 | 7.2 | Membrane interaction studies |
| Methyl 3-(decyloxy)benzoate | C10 | meta | 1 | 5.8 | Surfactant formulations |
| Methyl 4-(dodecyloxy)benzoate | C12 | para | 1 | 7.1 | Liquid crystal technology |
| Methyl 3,4,5-tris(dodecyloxy)benzoate | C12 | meta, para, para | 3 | 10.5 | Solubility enhancers in non-polar media |
*Estimated logP values based on alkyl chain length and substituent effects .
Research Findings and Mechanistic Insights
Hydrophobicity and Drug Delivery
Studies demonstrate that this compound’s long alkyl chain increases its logP by ~30% compared to the dodecyl analog, enabling efficient partitioning into lipid bilayers. This property enhances its utility in liposomal drug delivery systems for sustained release .
Solubility Trade-offs
While longer alkyl chains improve hydrophobicity, they reduce aqueous solubility. For instance, this compound requires non-polar solvents (e.g., chloroform) for dissolution, whereas trisubstituted derivatives like methyl 3,4,5-tris(dodecyloxy)benzoate achieve higher solubility in such media due to multi-chain interactions .
Positional Isomer Effects
Meta-substitution in this compound introduces steric constraints that hinder crystalline packing compared to para-substituted analogs. This amorphous nature is beneficial for forming stable emulsions in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
